molecular formula C28H29ClN6O8 B13433716 (2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13433716
M. Wt: 613.0 g/mol
InChI Key: CESPMOKWUZJHJJ-KNZXMTNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including an imidazole ring, a tetrazole ring, and several hydroxyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of the Tetrazole Ring: This step involves the cyclization of an azide with a nitrile.

    Coupling Reactions: The imidazole and tetrazole rings are then coupled with the phenyl groups through a series of nucleophilic substitution reactions.

    Final Assembly: The butyl and chloro substituents are introduced, followed by the attachment of the trihydroxyoxane and carboxylic acid groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The chloro group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of imidazolines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and tetrazole rings can bind to active sites of enzymes, inhibiting their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing the compound’s binding to its target. The overall effect is modulation of biochemical pathways, leading to the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: is unique due to its specific combination of functional groups and stereochemistry.

    Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.

    Tetrazole Derivatives: Compounds with tetrazole rings and varying functional groups.

Uniqueness

This compound’s uniqueness lies in its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. The combination of imidazole and tetrazole rings, along with the hydroxyl and carboxylic acid groups, makes it a versatile molecule for various applications.

Properties

Molecular Formula

C28H29ClN6O8

Molecular Weight

613.0 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H29ClN6O8/c1-2-3-8-18-30-24(29)19(27(41)43-28-22(38)20(36)21(37)23(42-28)26(39)40)35(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)25-31-33-34-32-25/h4-7,9-12,20-23,28,36-38H,2-3,8,13H2,1H3,(H,39,40)(H,31,32,33,34)/t20-,21-,22+,23-,28+/m1/s1

InChI Key

CESPMOKWUZJHJJ-KNZXMTNCSA-N

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O[C@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.